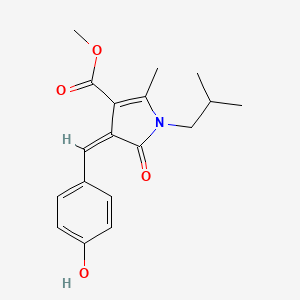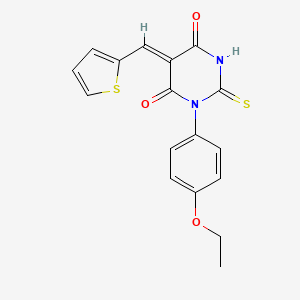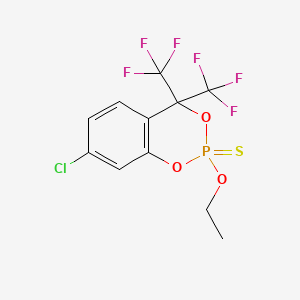![molecular formula C21H34N2O3 B11641503 1-(2-Methylcyclohexyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine](/img/structure/B11641503.png)
1-(2-Methylcyclohexyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methylcyclohexyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 2-methylcyclohexyl group and a 2,3,4-trimethoxyphenylmethyl group. Piperazine derivatives are known for their diverse pharmacological activities and are often explored for their potential therapeutic applications.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1-(2-Methylcyclohexyl)-4-[(2,3,4-Trimethoxyphenyl)methyl]piperazin umfasst in der Regel die folgenden Schritte:
Bildung des Piperazinrings: Der Piperazinring kann durch Reaktion von Ethylendiamin mit Dihaloalkanen unter basischen Bedingungen synthetisiert werden.
Substitution mit der 2-Methylcyclohexylgruppe: Der Piperazinring wird dann mit 2-Methylcyclohexylchlorid in Gegenwart einer Base wie Natriumhydrid oder Kaliumcarbonat umgesetzt, um die 2-Methylcyclohexylgruppe einzuführen.
Anlagerung der 2,3,4-Trimethoxyphenylmethylgruppe: Schließlich wird die Verbindung unter ähnlichen basischen Bedingungen mit 2,3,4-Trimethoxybenzylchlorid umgesetzt, um die 2,3,4-Trimethoxyphenylmethylgruppe anzubinden.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung der oben genannten Synthesewege beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu können die Verwendung von Durchflussreaktoren, fortschrittliche Reinigungsverfahren und strenge Qualitätskontrollen gehören.
Analyse Chemischer Reaktionen
Reaktionstypen
1-(2-Methylcyclohexyl)-4-[(2,3,4-Trimethoxyphenyl)methyl]piperazin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was möglicherweise zur Bildung von Ketonen oder Carbonsäuren führt.
Reduktion: Reduktionsreaktionen können mit Wasserstoffgas in Gegenwart eines Palladiumkatalysators durchgeführt werden, was zur Bildung reduzierter Derivate führt.
Substitution: Nucleophile Substitutionsreaktionen können an den Piperazinstickstoffatomen oder am aromatischen Ring stattfinden, wobei Reagenzien wie Alkylhalogenide oder Sulfonylchloride verwendet werden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem oder basischem Medium.
Reduktion: Wasserstoffgas mit Palladium auf Aktivkohle (Pd/C) Katalysator.
Substitution: Alkylhalogenide oder Sulfonylchloride in Gegenwart einer Base wie Natriumhydrid.
Hauptprodukte
Oxidation: Ketone oder Carbonsäuren.
Reduktion: Reduzierte Piperazinderivate.
Substitution: Alkylierte oder sulfonierte Piperazinderivate.
Wissenschaftliche Forschungsanwendungen
1-(2-Methylcyclohexyl)-4-[(2,3,4-Trimethoxyphenyl)methyl]piperazin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf seine möglichen Interaktionen mit biologischen Zielstrukturen wie Rezeptoren oder Enzymen.
Medizin: Auf seine pharmakologischen Eigenschaften untersucht, einschließlich potenzieller therapeutischer Wirkungen bei neurologischen oder psychiatrischen Erkrankungen.
Industrie: Bei der Entwicklung neuer Materialien oder als Zwischenprodukt bei der Synthese anderer Verbindungen eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 1-(2-Methylcyclohexyl)-4-[(2,3,4-Trimethoxyphenyl)methyl]piperazin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen wie Rezeptoren oder Enzymen. Die Verbindung kann an diese Zielstrukturen binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen Pfade und Zielstrukturen können je nach spezifischer Anwendung und Kontext der Verwendung variieren.
Wirkmechanismus
The mechanism of action of 1-(2-Methylcyclohexyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1-(2-Methylcyclohexyl)piperazin: Fehlt die 2,3,4-Trimethoxyphenylmethylgruppe.
4-[(2,3,4-Trimethoxyphenyl)methyl]piperazin: Fehlt die 2-Methylcyclohexylgruppe.
1-(2-Methylcyclohexyl)-4-phenylpiperazin: Enthält eine Phenylgruppe anstelle der 2,3,4-Trimethoxyphenylmethylgruppe.
Einzigartigkeit
1-(2-Methylcyclohexyl)-4-[(2,3,4-Trimethoxyphenyl)methyl]piperazin ist einzigartig aufgrund des Vorhandenseins sowohl der 2-Methylcyclohexyl- als auch der 2,3,4-Trimethoxyphenylmethylgruppe, die im Vergleich zu seinen Analoga unterschiedliche pharmakologische Eigenschaften und chemische Reaktivität verleihen können.
Die einzigartige Struktur dieser Verbindung ermöglicht spezifische Interaktionen mit biologischen Zielstrukturen, wodurch sie zu einem wertvollen Gegenstand für die wissenschaftliche Forschung und potenzielle therapeutische Anwendungen wird.
Eigenschaften
Molekularformel |
C21H34N2O3 |
|---|---|
Molekulargewicht |
362.5 g/mol |
IUPAC-Name |
1-(2-methylcyclohexyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C21H34N2O3/c1-16-7-5-6-8-18(16)23-13-11-22(12-14-23)15-17-9-10-19(24-2)21(26-4)20(17)25-3/h9-10,16,18H,5-8,11-15H2,1-4H3 |
InChI-Schlüssel |
MQQNSGUELLSMFA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCCC1N2CCN(CC2)CC3=C(C(=C(C=C3)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-[(3,4-dichlorophenyl)amino]-6,8-dimethylquinoline-3-carboxylate](/img/structure/B11641424.png)

![5-[4-(dimethylamino)phenyl]-3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11641438.png)
![Ethyl 5-methyl-7-(3-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11641441.png)
![5-(4-tert-butylphenyl)-4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11641446.png)
![ethyl 4-[(7Z)-7-[(5-iodofuran-2-yl)methylidene]-6-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-3(4H)-yl]benzoate](/img/structure/B11641449.png)

![1-(4-Ethylbenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B11641474.png)
![2-{[3-cyano-4-(furan-2-yl)-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B11641476.png)
![N-[1-(Adamantan-1-YL)ethyl]-5-[4-(4-chlorobenzenesulfonyl)piperazin-1-YL]-2-nitroaniline](/img/structure/B11641481.png)

![1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11641487.png)
![3-({2-methoxy-4-[(Z)-(5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B11641488.png)
![2,6-Dimethyl-3-[(3-methylpiperidin-1-yl)methyl]quinolin-4-ol](/img/structure/B11641494.png)
